Enantioselective Bioactivity: R-Flurtamone Outperforms S-Flurtamone and Racemate
R-flurtamone exhibits substantially higher herbicidal bioactivity compared to both S-flurtamone and the racemic mixture (Rac-flurtamone). The R-enantiomer is 6.3–35.6 times more active than the S-enantiomer and 1.7–9.9 times more active than the racemate across tested weed species [1]. The contribution of the R-enantiomer to the overall herbicidal activity of the racemate ranges from 86.3% to 97.3% [1]. This differential activity is explained by molecular docking studies showing that R-flurtamone forms π–π stacking interactions with phenylalanine residues PHE 202 and PHE 311 of the phytoene desaturase (PDS) enzyme, whereas S-flurtamone does not; the binding energies are -10.239 kcal/mol for R-flurtamone and -7.555 kcal/mol for S-flurtamone [1].
| Evidence Dimension | Herbicidal bioactivity factor relative to comparator |
|---|---|
| Target Compound Data | R-flurtamone |
| Comparator Or Baseline | S-flurtamone and Rac-flurtamone |
| Quantified Difference | R-flurtamone is 6.3–35.6× more active than S-flurtamone; 1.7–9.9× more active than Rac-flurtamone. R-enantiomer contributes 86.3–97.3% of racemate activity. |
| Conditions | In vitro and in vivo bioassays on multiple weed species; molecular docking with PDS enzyme |
Why This Matters
This enantioselectivity profile indicates that procurement or development of enantiopure R-flurtamone could enable lower application rates while maintaining efficacy, reducing environmental loading compared to racemic formulations.
- [1] Zhang, Y., Zhou, L., Li, R., Li, Y., Tan, Y., Shi, H., & Wang, M. (2023). Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide Flurtamone. Journal of Agricultural and Food Chemistry, 71(13), 5220-5230. View Source
